- Synergy between chemo- and bio-catalysts in multi-step transformations, Organic & Biomolecular Chemistry, 2009, 7(14), 2926-2932
Cas no 90561-76-5 (N-(4-Bromophenyl)methylacetamide)
90561-76-5 structure
Product Name:N-(4-Bromophenyl)methylacetamide
Número CAS:90561-76-5
MF:C9H10BrNO
Megavatios:228.08580160141
CID:858972
PubChem ID:15640188
Update Time:2024-10-26
N-(4-Bromophenyl)methylacetamide Propiedades químicas y físicas
Nombre e identificación
-
- Acetamide, N-[(4-bromophenyl)methyl]-
- N-acetyl-4-bromobenzylamine
- Acetamide, N-(p-bromobenzyl)- (6CI, 7CI)
- N-[(4-Bromophenyl)methyl]acetamide (ACI)
- N-(4-Bromobenzyl)acetamide
- C78568
- EN300-101529
- Z816034502
- 90561-76-5
- SB79635
- DTXSID701297837
- SCHEMBL540769
- 1Z-0016
- DA-40688
- CS-0197491
- MFCD14659390
- N-[(4-bromophenyl)methyl]acetamide
- AKOS008842263
- N-(4-Bromophenyl)methylacetamide
-
- Renchi: 1S/C9H10BrNO/c1-7(12)11-6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3,(H,11,12)
- Clave inchi: HBBBWKUVJSIFKV-UHFFFAOYSA-N
- Sonrisas: O=C(C)NCC1C=CC(Br)=CC=1
Atributos calculados
- Calidad precisa: 226.99458g/mol
- Masa isotópica única: 226.99458g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 2
- Complejidad: 153
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.6
- Superficie del Polo topológico: 29.1Ų
N-(4-Bromophenyl)methylacetamide PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| TRC | N498428-25mg |
N-[(4-Bromophenyl)methyl]acetamide |
90561-76-5 | 25mg |
$ 50.00 | 2022-06-02 | ||
| TRC | N498428-50mg |
N-[(4-Bromophenyl)methyl]acetamide |
90561-76-5 | 50mg |
$ 95.00 | 2022-06-02 | ||
| TRC | N498428-250mg |
N-[(4-Bromophenyl)methyl]acetamide |
90561-76-5 | 250mg |
$ 320.00 | 2022-06-02 | ||
| Apollo Scientific | OR32516-1g |
N-[(4-Bromophenyl)methyl]acetamide |
90561-76-5 | 97% | 1g |
£192.00 | 2025-02-19 | |
| A2B Chem LLC | AH98877-10g |
N-[(4-Bromophenyl)methyl]acetamide |
90561-76-5 | 95% | 10g |
$1584.00 | 2024-05-20 | |
| 1PlusChem | 1P00H519-500mg |
AcetaMide, N-[(4-broMophenyl)Methyl]- |
90561-76-5 | 97% | 500mg |
$92.00 | 2024-04-20 | |
| 1PlusChem | 1P00H519-5g |
AcetaMide, N-[(4-broMophenyl)Methyl]- |
90561-76-5 | 97% | 5g |
$363.00 | 2024-04-20 | |
| Aaron | AR00H59L-500mg |
AcetaMide, N-[(4-broMophenyl)Methyl]- |
90561-76-5 | 97% | 500mg |
$93.00 | 2025-01-24 | |
| Aaron | AR00H59L-5g |
AcetaMide, N-[(4-broMophenyl)Methyl]- |
90561-76-5 | 97% | 5g |
$422.00 | 2025-01-24 | |
| Apollo Scientific | OR32516-250mg |
N-[(4-Bromophenyl)methyl]acetamide |
90561-76-5 | 97% | 250mg |
£79.00 | 2025-02-19 |
N-(4-Bromophenyl)methylacetamide Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Catalysts: Triacylglycerol lipase Solvents: Toluene ; 2 h, 100 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane , Tetrahydrofuran ; 0 °C; 3 h, 0 °C → rt
Referencia
- N-Benzylpiperidinol derivatives as novel USP7 inhibitors: structure-activity relationships and X-ray crystallographic studies, European Journal of Medicinal Chemistry, 2020, 199,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid , Tetrabutylammonium hexafluorophosphate , Water Catalysts: Cyclopropenylium, 1,2,3-tris[(2R,6S)-2,6-dimethyl-1-piperidinyl]-, rel-, perchlo… Solvents: Acetonitrile ; 48 h, rt
Referencia
- C-H Amination via Electrophotocatalytic Ritter-type Reaction, Journal of the American Chemical Society, 2021, 143(23), 8597-8602
Métodos de producción 4
Condiciones de reacción
1.1 Catalysts: 1,10-Phenanthroline, monohydrate , Copper fluoride (CuF2) Solvents: Chlorobenzene ; 40 bar, rt; 24 h, 140 °C
Referencia
- An unexpected copper-catalyzed carbonylative acetylation of amines, Chemical Communications (Cambridge, 2017, 53(1), 142-144
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Methanesulfonic acid , Ammonia , Water Catalysts: Tetrabutylammonium hexafluorophosphate Solvents: Methanol
Referencia
- Continuous direct anodic flow oxidation of aromatic hydrocarbons to benzyl amides, Reaction Chemistry & Engineering, 2017, 2(6), 822-825
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Tetraethylammonium bromide , Acetic anhydride Solvents: Acetonitrile
Referencia
- Cathodic reduction of aliphatic azides and of azides activated by olefinic and carbonyl groups, Monatshefte fuer Chemie, 1986, 117(5), 679-87
Métodos de producción 7
Condiciones de reacción
1.1 Catalysts: Silica (reaction products with 3-aminopropyltrimethoxysilane and chlorosulfonic acid) , Chlorosulfonic acid (reaction products with 3-aminopropyltrimethoxysilane and silica) , Aminopropyltrimethoxysilane (reaction products with silica and chlorosulfonic acid) ; 60 min, 80 °C
Referencia
- Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propylsulphamic acid (SBNPSA) under solvent-free conditions, Journal of Chemical Sciences (Bangalore, 2012, 124(5), 1025-1032
Métodos de producción 8
Condiciones de reacción
1.1 Catalysts: Calcium bisulfate Solvents: Acetonitrile ; 2.0 h, 80 °C
Referencia
- Ca(HSO4)2 mediated conversion of alcohols into N-substituted amides under heterogeneous conditions: a modified Ritter reaction, Journal of the Iranian Chemical Society, 2007, 4(2), 199-204
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Water Catalysts: 4-tert-Butylbenzoic acid , Iodobenzene , Boron trifluoride , Selectfluor Solvents: Acetonitrile ; 16 h, 25 °C
Referencia
- C(sp3)-H Ritter amination by excitation of in-situ generated iodine(III)-BF3 complexes, Chemical Communications (Cambridge, 2022, 58(63), 8778-8781
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 5 min, 0 °C
1.2 5 h, 0 °C → rt
1.2 5 h, 0 °C → rt
Referencia
- Distal meta-alkenylation of formal amines enabled by catalytic use of hydrogen-bonding anionic ligands, Chem, 2023, 9(4), 989-1003
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Tetraethylammonium tetrafluoroborate , Potassium bromide Solvents: Dichloromethane , Water ; 2 h
Referencia
- Amino acids in electrochemical metal-free benzylic C-H amidation, Tetrahedron Letters, 2022, 102,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Boron trifluoride , Water , Selectfluor Catalysts: Iodobenzene Solvents: Acetonitrile ; 16 h, 25 °C
Referencia
- Decarboxylative Ritter-Type Amination by Cooperative Iodine (I/III)-Boron Lewis Acid Catalysis, ACS Catalysis, 2022, 12(1), 809-817
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Sulfuric acid , 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-bromo-, sodium salt (1:1) Solvents: Water ; 2.5 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; basified
1.3 Reagents: Pyridine ; 2 h, rt
1.4 Reagents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water ; basified
1.3 Reagents: Pyridine ; 2 h, rt
1.4 Reagents: Water
Referencia
- Chemistry of unprotected amino acids in aqueous solution: direct bromination of aromatic amino acids with bromoisocyanuric acid sodium salt under strong acidic condition, Chemical & Pharmaceutical Bulletin, 2006, 54(12), 1715-1719
N-(4-Bromophenyl)methylacetamide Raw materials
- 4-Bromobenzyl alcohol
- 4-Bromobenzylamine
- 2-(4-bromophenyl)acetic acid
- 1-(azidomethyl)-4-bromobenzene
N-(4-Bromophenyl)methylacetamide Preparation Products
N-(4-Bromophenyl)methylacetamide Literatura relevante
-
Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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